molecular formula C12H15N3 B566974 1-(4-AMinophenyl)-4-piperidinecarbonitrile CAS No. 1267985-49-8

1-(4-AMinophenyl)-4-piperidinecarbonitrile

Cat. No.: B566974
CAS No.: 1267985-49-8
M. Wt: 201.273
InChI Key: HNCIMLFNNDSBRZ-UHFFFAOYSA-N
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Description

1-(4-AMinophenyl)-4-piperidinecarbonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-AMinophenyl)-4-piperidinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzonitrile with piperidine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-AMinophenyl)-4-piperidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

1-(4-AMinophenyl)-4-piperidinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-AMinophenyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2-Aminophenyl)piperidine-4-carbonitrile: Similar structure but with the amino group in a different position.

    4-Cyanopiperidine: Lacks the aromatic ring but shares the piperidine and nitrile functionalities.

Uniqueness: 1-(4-AMinophenyl)-4-piperidinecarbonitrile is unique due to the presence of both an aromatic ring and a piperidine ring, along with an amino group and a nitrile group

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIMLFNNDSBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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